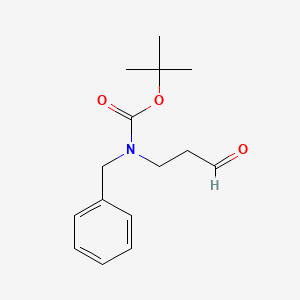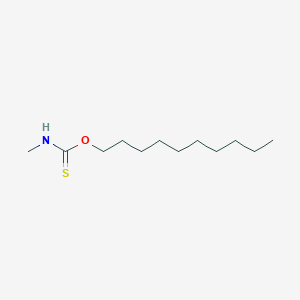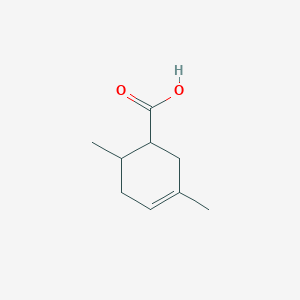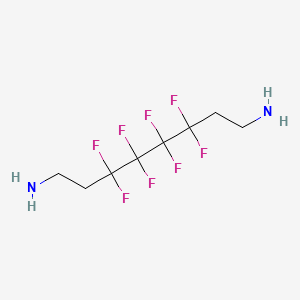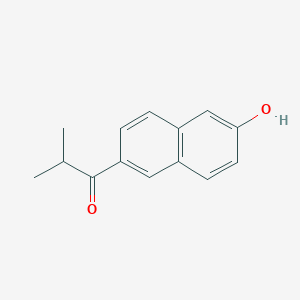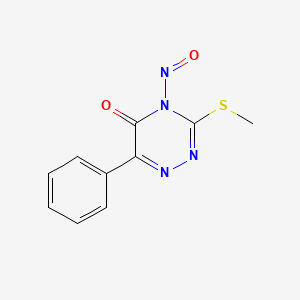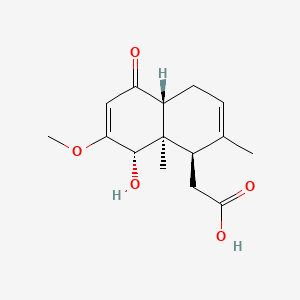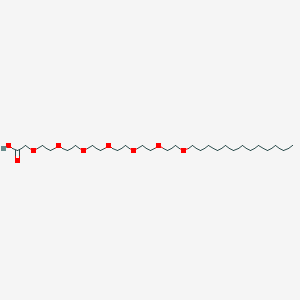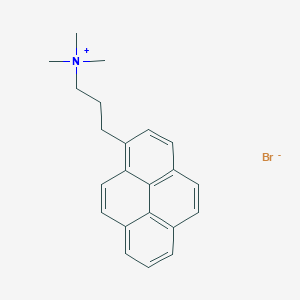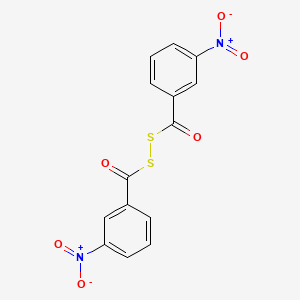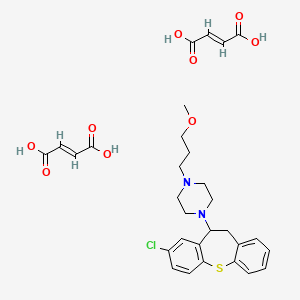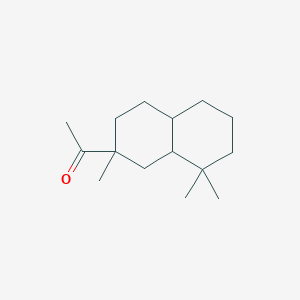
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone is a synthetic compound known for its unique structure and properties. It is commonly used in the fragrance industry due to its amber-like scent. The compound’s molecular formula is C16H26O, and it is also known by its CAS number 54464-57-2 .
Métodos De Preparación
The synthesis of 1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone involves a Diels–Alder reaction between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction forms a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized using phosphoric acid . This method is commonly used in industrial settings due to its efficiency and yield.
Análisis De Reacciones Químicas
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound in studies of Diels–Alder reactions and cyclization processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its fragrance properties.
Industry: Widely used in the fragrance industry, it is a key ingredient in many perfumes and scented products.
Mecanismo De Acción
The mechanism of action of 1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic amber scent . The molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone can be compared with similar compounds such as:
γ-Eudesmol: Another compound with a similar structure but different olfactory properties.
Selinenol: Known for its distinct scent and used in various fragrance formulations.
Machilol: Shares structural similarities but differs in its chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its synthesis, chemical behavior, and applications.
Propiedades
Número CAS |
92790-64-2 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1-(2,8,8-trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H26O/c1-11(16)15(4)9-7-12-6-5-8-14(2,3)13(12)10-15/h12-13H,5-10H2,1-4H3 |
Clave InChI |
MUOGGUQEQVKTFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCC2CCCC(C2C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


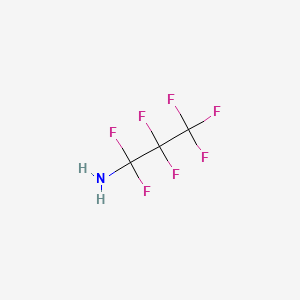
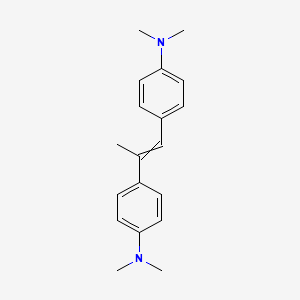
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
